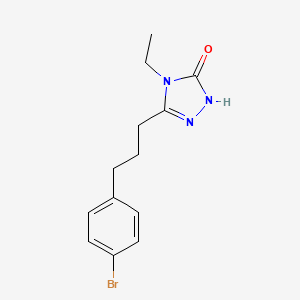
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a propyl chain, and an ethyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride, ethyl hydrazinecarboxylate, and propylamine.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzyl chloride with propylamine to form 4-bromophenylpropylamine.
Cyclization: The intermediate is then subjected to cyclization with ethyl hydrazinecarboxylate under controlled conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial methods may also include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidation states and functional groups.
Aplicaciones Científicas De Investigación
5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-(4-Chlorophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure with a chlorine atom instead of bromine.
5-(3-(4-Fluorophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure with a fluorine atom instead of bromine.
5-(3-(4-Methylphenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 5-(3-(4-Bromophenyl)propyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one lies in the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H16BrN3O |
|---|---|
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
3-[3-(4-bromophenyl)propyl]-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H16BrN3O/c1-2-17-12(15-16-13(17)18)5-3-4-10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3,(H,16,18) |
Clave InChI |
KFGLQDRAVDKLGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NNC1=O)CCCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)


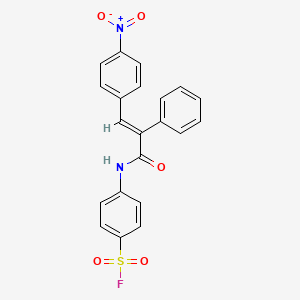

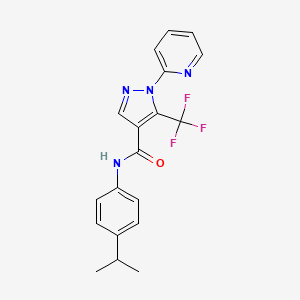
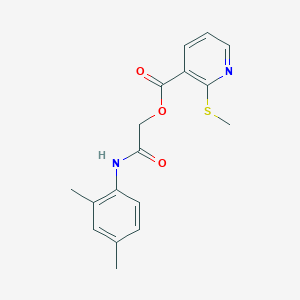
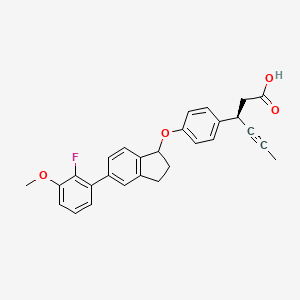
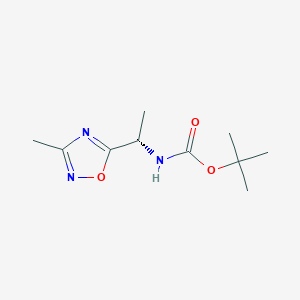
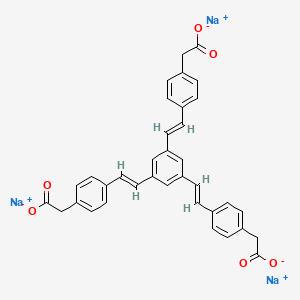


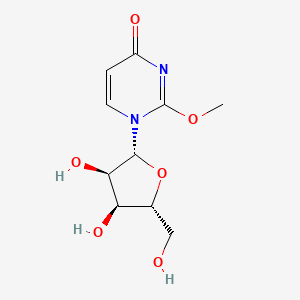
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281332.png)
